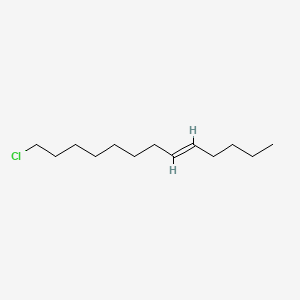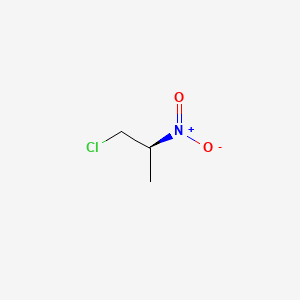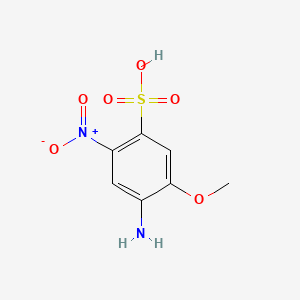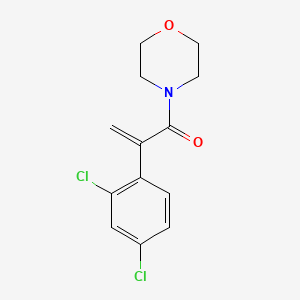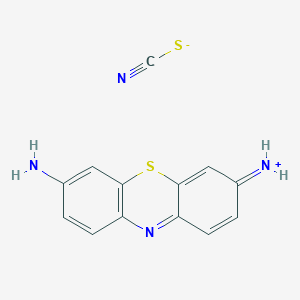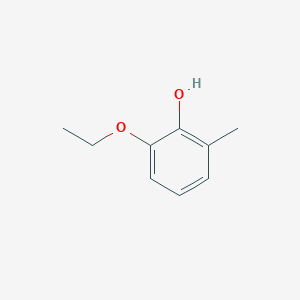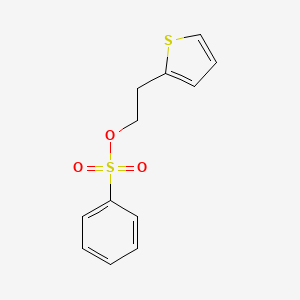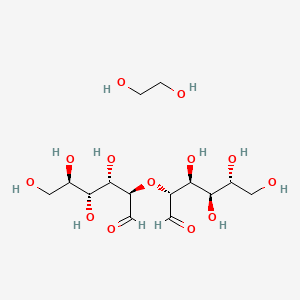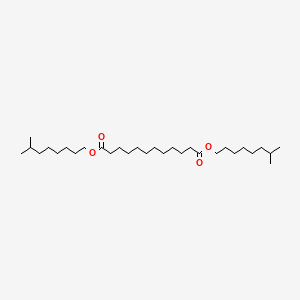
Diisononyl dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisononyl dodecanedioate is an ester compound with the molecular formula C30H58O4. It is synthesized from dodecanedioic acid and isononanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisononyl dodecanedioate is typically synthesized through an esterification reaction between dodecanedioic acid and isononanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and water is removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. The reactants, dodecanedioic acid and isononanol, are fed into a reactor where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted alcohol, resulting in the formation of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diisononyl dodecanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanedioic acid and isononanol.
Oxidation: The ester can be oxidized to form dodecanedioic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Dodecanedioic acid and isononanol.
Oxidation: Dodecanedioic acid and other oxidation products.
Reduction: Alcohols and other reduced forms.
Applications De Recherche Scientifique
Diisononyl dodecanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its potential use in biological systems as a biodegradable ester.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical stability and performance characteristics.
Mécanisme D'action
The mechanism of action of diisononyl dodecanedioate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may undergo enzymatic hydrolysis, releasing dodecanedioic acid and isononanol, which can then participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisononyl phthalate: Another widely used plasticizer with similar applications in polymers and resins.
Diisononyl adipate: Used as a plasticizer with similar properties but different chemical structure.
Diisononyl sebacate: Another ester with similar applications but derived from sebacic acid.
Uniqueness
Diisononyl dodecanedioate is unique due to its specific chemical structure, which imparts distinct properties such as higher thermal stability and better compatibility with certain polymers compared to other plasticizers. Its biodegradability also makes it an attractive option for environmentally friendly applications.
Propriétés
Numéro CAS |
63003-34-9 |
|---|---|
Formule moléculaire |
C30H58O4 |
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
bis(7-methyloctyl) dodecanedioate |
InChI |
InChI=1S/C30H58O4/c1-27(2)21-15-11-13-19-25-33-29(31)23-17-9-7-5-6-8-10-18-24-30(32)34-26-20-14-12-16-22-28(3)4/h27-28H,5-26H2,1-4H3 |
Clé InChI |
NEBPEJORTDXDMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)

